1-Chloropent-4-en-2-one

Catalog No.
S14645971
CAS No.
100636-38-2
M.F
C5H7ClO
M. Wt
118.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloropent-4-en-2-one

CAS Number

100636-38-2

Product Name

1-Chloropent-4-en-2-one

IUPAC Name

1-chloropent-4-en-2-one

Molecular Formula

C5H7ClO

Molecular Weight

118.56 g/mol

InChI

InChI=1S/C5H7ClO/c1-2-3-5(7)4-6/h2H,1,3-4H2

InChI Key

BNQGBULLSSEFID-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=O)CCl

1-Chloropent-4-en-2-one is an organic compound characterized by the presence of a chlorine atom, a double bond, and a ketone functional group within a five-carbon chain. Its molecular formula is C5H7ClOC_5H_7ClO, and it features a carbonyl group (C=O) at the second carbon, while the chlorine substituent is located at the first carbon. The structure can be represented as follows:

ClC1=C2(C=O)C3C4\text{Cl}-\text{C}_1=\text{C}_2(\text{C}=O)-\text{C}_3-\text{C}_4

This compound is part of a broader class of chlorinated compounds and has potential applications in various fields, including pharmaceuticals and synthetic chemistry.

Typical for compounds containing double bonds and carbonyl groups. Some notable reactions include:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, where nucleophiles attack the carbon atom of the carbonyl group, leading to the formation of alcohols or other derivatives.
  • Elimination Reactions: The presence of the double bond allows for elimination reactions to occur under certain conditions, potentially forming new unsaturated compounds.
  • Halogenation: The compound can react with halogens to form di- or tri-chlorinated derivatives, depending on reaction conditions.

1-Chloropent-4-en-2-one can be synthesized through several methods:

  • Halogenation of Pent-4-en-2-one: Chlorination of pent-4-en-2-one using chlorine gas or chlorinating agents can introduce the chlorine atom at the first carbon.
    Pent 4 en 2 one+Cl21 Chloropent 4 en 2 one\text{Pent 4 en 2 one}+\text{Cl}_2\rightarrow \text{1 Chloropent 4 en 2 one}
  • Alkylation Reactions: Starting from 1-chlorobutane, further reactions involving alkylation can lead to the formation of the desired compound.

1-Chloropent-4-en-2-one has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of drugs or biologically active molecules.
  • Agrochemicals: The compound could be explored for use in developing pesticides or herbicides due to its potential biological activity.
  • Synthetic Chemistry: It can be utilized as a building block for synthesizing more complex organic molecules.

Several compounds share structural similarities with 1-chloropent-4-en-2-one. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
1-Chloropent-4-en-2-oneC5H7ClOContains a double bond and a ketone functional group
1-Chloropent-4-en-2-olC5H9ClOHydroxy group instead of a carbonyl; more polar
4-Chloropentan-2-oneC5H9ClOKetone at C2; lacks double bond; different reactivity
3-Chlorohexan-2-oneC6H11ClOLonger carbon chain; similar reactivity due to ketone
3-Methylpentan-2-oneC6H12ONo halogen; branched structure; different applications

The uniqueness of 1-chloropent-4-en-2-one lies in its specific arrangement of functional groups which influences its reactivity and potential applications compared to these similar compounds.

XLogP3

1.3

Hydrogen Bond Acceptor Count

1

Exact Mass

118.0185425 g/mol

Monoisotopic Mass

118.0185425 g/mol

Heavy Atom Count

7

Dates

Modify: 2024-08-10

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